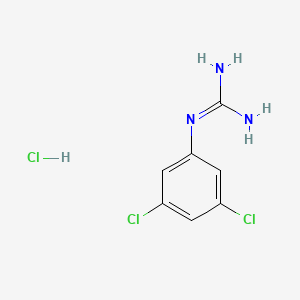

N-(3,5-dichlorophenyl)guanidine hydrochloride

Description

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3.ClH/c8-4-1-5(9)3-6(2-4)12-7(10)11;/h1-3H,(H4,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUGKKLLSUKNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Substituted Cyanamides with Amines

One of the most common and effective methods for preparing substituted guanidines is the reaction of substituted cyanamides with amines in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride. For this compound, the 3,5-dichlorophenylamine (or its hydrochloride salt) reacts with a suitable cyanamide derivative under catalytic conditions to form the guanidine intermediate, which is then converted to its hydrochloride salt.

- Catalyst: Aluminum chloride or zinc chloride

- Solvent: Chlorobenzene or other inert organic solvents

- Temperature: Reflux conditions, typically 100–150 °C

- Time: Several hours (e.g., 5 hours reflux)

- Work-up: Includes filtration, washing, and crystallization to isolate the hydrochloride salt.

Melting Reaction of Dicyandiamide and Ammonium Chloride

An alternative approach involves the melting reaction of dicyandiamide with ammonium chloride in the presence of a catalyst such as zinc chloride. This method is more general for guanidine hydrochloride salts but can be adapted for substituted guanidines by introducing the substituted amine in subsequent steps.

- Raw materials ratio: Dicyandiamide to ammonium chloride at 1:1.27 by weight

- Catalyst: Zinc chloride at 0.5% weight relative to dicyandiamide

- Temperature: Heating to 165 °C, maintained for 3 hours, then increased to 185 °C

- Process: Melting reaction → Dissolution in water → Filtration → Dehydration → Crystallization

- Purity: Final product contains >95% guanidine hydrochloride.

This method is valuable for large-scale synthesis due to its simplicity and high purity yield.

Reaction Mechanism Insights and Catalysis

The reaction mechanism typically involves nucleophilic attack by the amine nitrogen on the electrophilic carbon of cyanamide or dicyandiamide derivatives, facilitated by Lewis acid catalysts that activate the electrophile and stabilize intermediates. Zinc chloride and aluminum chloride are effective catalysts that improve reaction rates and yields by coordinating to nitrogen or chlorine atoms, enhancing leaving group ability and electrophilicity.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The melting reaction method with zinc chloride catalyst provides a high-purity product (>95%) and is advantageous for industrial scale due to fewer purification steps and simple crystallization.

- The reaction of substituted cyanamides with 3,5-dichlorophenylamine under aluminum chloride catalysis yields the target compound efficiently, but requires reflux and inert atmosphere to prevent side reactions and degradation.

- Catalyst loading and reaction temperature critically influence the yield and purity; excessive heating can cause decomposition or side product formation.

- The hydrochloride salt formation is typically achieved by acidification with hydrochloric acid during or after synthesis, facilitating crystallization and improving stability.

- Alternative synthetic routes involving nucleophilic addition to carbodiimides or nucleophilic substitution on thiourea derivatives are less common for this specific substituted guanidine but remain options depending on available starting materials and equipment.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)guanidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidines .

Scientific Research Applications

Synthesis and Preparation

The synthesis of N-(3,5-dichlorophenyl)guanidine hydrochloride typically involves the reaction of 3,5-dichloroaniline with cyanamide in the presence of hydrochloric acid. This process can be scaled for industrial production while maintaining high purity through recrystallization techniques.

Organic Synthesis

This compound serves as a reagent in organic synthesis. It is utilized for preparing various compounds due to its unique chemical properties, particularly in the formation of substituted guanidines.

Biochemical Studies

The compound is employed in biochemical research to investigate enzyme interactions and protein functions. Its guanidine group allows it to act as a modulator of enzyme activity, making it valuable for studying metabolic pathways.

Medicinal Chemistry

Research indicates potential therapeutic effects of this compound. It has been explored as a precursor in drug development, particularly for conditions influenced by kinase activity and neurotransmitter regulation.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Studies have shown that it has significant bactericidal activity, especially against Gram-positive bacteria due to the presence of halogenated phenyl groups which enhance its lipophilicity.

This compound demonstrates several biological activities:

- Kinase Inhibition : Identified as a potential inhibitor of specific kinases involved in cell signaling.

- α2-Adrenoceptor Antagonism : Acts as an antagonist at α2-adrenoceptors, potentially influencing neurotransmitter release and affecting conditions like hypertension and depression.

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Kinase Inhibitor | TBD | Potential therapeutic applications |

| N-(2,4-Dichlorophenyl)guanidine hydrochloride | Antimicrobial | TBD | Similar structure; variable activity |

| Guanidine hydrochloride | Muscle Stimulant | TBD | Used for myasthenic syndromes |

In Vivo Studies

Research involving animal models has demonstrated that administration of this compound can lead to significant reductions in pathogen load in infected tissues. For instance, studies have indicated its efficacy against Plasmodium species, suggesting potential applications in malaria treatment.

Mechanistic Studies

Detailed investigations have revealed that this compound interacts with various biological targets including mitochondrial enzymes and membrane receptors. This multi-target interaction profile supports its potential role as a therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile indicates rapid absorption and distribution within biological systems, with an estimated half-life of 7-8 hours. This property allows for effective dosing regimens in clinical settings.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its guanidine group plays a crucial role in binding to target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3,5-Dichlorophenyl)-N'-Nitroguanidine (CAS 93071-20-6)

Molecular Formula : C₇H₆Cl₂N₄O₂

Molecular Weight : 249.05 g/mol

Key Features :

- Contains a nitro (-NO₂) group instead of a hydrochloride.

N-(3,5-Dichlorophenyl)-5-Oxo-1-Phenylpyrrolidine-3-Carboxamide

Key Features :

- A pyrrole-carboxamide hybrid with a dichlorophenyl group.

- Demonstrated direct inhibition of the enoyl acyl carrier protein (InhA) enzyme in Mycobacterium tuberculosis, forming a hydrogen bond with Tyr158 .

- Unlike the guanidine-based compound, this carboxamide derivative relies on a pyrrolidine scaffold for activity, highlighting the role of heterocyclic moieties in target specificity.

Guanidine, N''-(4-Methoxyphenyl)-N,N,N',N'-Tetramethyl- (CAS 20815-35-4)

Molecular Formula : C₁₂H₁₉N₃O

Molecular Weight : 221.30 g/mol

Key Features :

Guanidine Hydrochloride (C₁H₆N₃·HCl)

Molecular Formula : CH₆N₃·HCl

Molecular Weight : 95.53 g/mol

Key Features :

- Simplest guanidine salt without aromatic substitutions.

- Widely used as a protein denaturant and in pharmaceutical synthesis.

- Lacks the dichlorophenyl group, resulting in lower lipophilicity and distinct applications compared to aryl-substituted analogs .

Comparative Data Table

Key Research Findings

- Enzyme Inhibition : The pyrrolidine-carboxamide analog (Section 2.2) demonstrates targeted InhA inhibition, suggesting that dichlorophenyl-substituted compounds may favor interactions with hydrophobic enzyme pockets .

- Structural Effects: The presence of electron-withdrawing groups (e.g., Cl, NO₂) in aryl-guanidines may enhance binding to enzymes or microbial targets compared to electron-donating groups (e.g., OCH₃) .

- Safety Profile : Tetramethyl-substituted guanidines (Section 2.3) highlight the need for rigorous safety evaluations in analogs with bulky substituents .

Biological Activity

N-(3,5-Dichlorophenyl)guanidine hydrochloride (DCPG) is a guanidine derivative that has garnered attention for its significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C7H8Cl2N4·HCl

- Molecular Weight : Approximately 240.52 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water

The presence of two chlorine atoms on the phenyl ring is crucial for its unique chemical properties and biological activities.

DCPG exhibits various biological activities, including:

- Kinase Inhibition : DCPG has been identified as a potential kinase inhibitor, which plays a critical role in cell signaling and regulation of cellular processes.

- α2-Adrenoceptor Antagonism : The compound acts as an antagonist at α2-adrenoceptors, influencing neurotransmitter release and potentially affecting conditions like hypertension and depression.

Antimicrobial Activity

DCPG has demonstrated antimicrobial properties against various pathogens. Research indicates that compounds with similar structures exhibit significant bactericidal activity, particularly against Gram-positive bacteria. The presence of halogenated phenyl groups enhances this activity by increasing the compound's lipophilicity and interaction with bacterial membranes .

Cytotoxicity Profile

In studies assessing cytotoxicity, DCPG displayed low toxicity levels against human cell lines (e.g., THP-1 and A549), suggesting a favorable therapeutic index. The selective index (SI) for DCPG was found to be greater than 8, indicating its potential as a safe antimicrobial agent .

Comparative Biological Activity

The following table summarizes the biological activities of DCPG compared to related compounds:

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Kinase Inhibitor | TBD | Potential therapeutic applications |

| N-(2,4-Dichlorophenyl)guanidine hydrochloride | Antimicrobial | TBD | Similar structure; variable activity |

| Guanidine hydrochloride | Muscle stimulant | TBD | Used for myasthenic syndromes |

Case Studies and Research Findings

- In Vivo Studies : Research involving animal models has shown that DCPG administration can lead to significant reductions in pathogen load in infected tissues. A study demonstrated its efficacy against Plasmodium species, suggesting potential applications in treating malaria .

- Mechanistic Studies : Detailed mechanistic investigations revealed that DCPG interacts with several biological targets, including mitochondrial enzymes and membrane receptors. This interaction profile supports its role as a multi-target agent in pharmacotherapy .

- Pharmacokinetics : The pharmacokinetic profile of DCPG indicates rapid absorption and distribution within biological systems. Its half-life is estimated at 7-8 hours, allowing for effective dosing regimens in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended methods for verifying the purity of N-(3,5-dichlorophenyl)guanidine hydrochloride in laboratory settings?

- Methodology :

- Chloride Content Analysis : Dissolve ~400 mg of the compound in 5 mL water, add 5 mL glacial acetic acid, 50 mL methanol, and 1 drop of eosin Y TS. Titrate with 0.1 N silver nitrate VS. Each mL of 0.1 N silver nitrate corresponds to 3.545 mg of Cl. Acceptable chloride content ranges between 36.1% and 37.1% (anhydrous basis) .

- Melting Range : Confirm the melting range between 178°C and 189°C using a calibrated apparatus .

- Significance : These methods ensure compliance with pharmacopeial standards and validate batch consistency.

Q. How can researchers confirm the structural identity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR spectroscopy to analyze chemical shifts (δ) and coupling constants (J). For example, aromatic protons in the dichlorophenyl group typically resonate at δ 7.2–7.5 ppm, while guanidine protons appear near δ 6.8–7.0 ppm .

- Elemental Analysis : Compare experimental C, H, N, and Cl percentages with theoretical values (e.g., molecular formula CHClNO) .

Q. What solvents are optimal for dissolving this compound in experimental workflows?

- Methodology :

- Solubility Testing : The compound is freely soluble in water and alcohol (ethanol/methanol). For hydrophobic reaction conditions, use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with sonication .

- Note : Pre-saturate solvents with inert gases (e.g., N) to prevent decomposition in sensitive reactions.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for N-(3,5-dichlorophenyl)guanidine derivatives?

- Case Study : Discrepancies in nephrotoxicity reports (e.g., acute nephrotoxicity in rats vs. no observed toxicity in cell lines) .

- Methodology :

- Dose-Response Studies : Conduct in vivo assays (e.g., Sprague-Dawley rats) with varying doses (10–100 mg/kg) and monitor renal biomarkers (creatinine, blood urea nitrogen).

- In Vitro/In Vivo Correlation : Compare cytotoxicity (IC) in primary kidney cells vs. whole-animal models to identify metabolic activation pathways .

Q. What strategies are effective for synthesizing this compound with high regioselectivity?

- Methodology :

- Nucleophilic Substitution : React 3,5-dichloroaniline with cyanoguanidine in acidic media (HCl/EtOH) at 80°C for 12 hours. Monitor progress via TLC (R ~0.5 in ethyl acetate/hexane 1:1) .

- Purification : Recrystallize from hot ethanol to remove byproducts (e.g., unreacted aniline). Yield typically ranges 60–75% .

Q. How does the electronic environment of the 3,5-dichlorophenyl group influence the compound’s bioactivity?

- Methodology :

- Computational Modeling : Perform density functional theory (DFT) calculations to assess electron-withdrawing effects of Cl substituents on guanidine’s basicity (pK).

- Structure-Activity Relationship (SAR) : Compare inhibitory potency against analogs (e.g., 3,5-bis(trifluoromethyl)phenyl derivatives) in assays like insulin secretion inhibition in β-cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.